![molecular formula C12H10N2OS B1296407 (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 76919-41-0](/img/structure/B1296407.png)
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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Overview
Description
“(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol” is a chemical compound with the CAS number 76919-41-0 . It has a molecular weight of 231.3 .
Molecular Structure Analysis
The molecular formula of “(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol” is C12H10N2OS . It has an average mass of 230.286 Da and a monoisotopic mass of 230.051376 Da .Scientific Research Applications
Cytotoxic Activity
Compounds bearing imidazo[2,1-b]thiazole scaffolds, such as “(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol”, have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This suggests that these compounds could potentially be used in the development of new anticancer drugs.
EGFR Targeting Anticancer Agents
Benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, including “(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol”, have been synthesized and evaluated for their anticancer efficacy against MCF-7 and A-549 cancer cell lines . These compounds have shown potential as EGFR targeting anticancer agents.
Inhibition of VEGFR2
Some compounds bearing imidazo[2,1-b]thiazole scaffolds have shown inhibition on VEGFR2 . This suggests that “(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol” and similar compounds could potentially be used in the treatment of diseases where VEGFR2 plays a key role, such as certain types of cancer.
Antifungal Properties
Imidazo[2,1-b]thiazole scaffolds have been associated with a broad spectrum of pharmacological activities, including antifungal properties . This suggests that “(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol” could potentially be used in the development of new antifungal drugs.
Antibacterial Properties
Compounds bearing imidazo[2,1-b]thiazole scaffolds have also been associated with antibacterial properties . This suggests that “(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol” could potentially be used in the development of new antibacterial drugs.
Anti-inflammatory Properties
Imidazo[2,1-b]thiazole scaffolds have been associated with anti-inflammatory properties . This suggests that “(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol” could potentially be used in the treatment of inflammatory diseases.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antiproliferative effects against various cell lines .
Mode of Action
Based on the structural similarity to other thiazole derivatives, it may interact with cellular targets leading to changes in cell function .
Result of Action
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol has been reported to exhibit dose-dependent antiproliferative effects against various cell lines
properties
IUPAC Name |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-7,15H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNXXFZBPOCOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318548 |
Source
|
Record name | (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
CAS RN |
76919-41-0 |
Source
|
Record name | 76919-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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